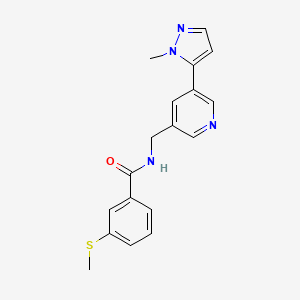

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-22-17(6-7-21-22)15-8-13(10-19-12-15)11-20-18(23)14-4-3-5-16(9-14)24-2/h3-10,12H,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVKYTNIFPTWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

Pyridine Ring Attachment: The pyrazole derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of a bond between the two rings.

Benzamide Formation: The intermediate compound is further reacted with a benzoyl chloride derivative to form the benzamide moiety.

Methylthio Substitution: Finally, a methylthio group is introduced through nucleophilic substitution reactions, often using methylthiol or related reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the benzamide moiety to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, where nucleophiles such as amines or thiols can replace the methylthio group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has a wide range of applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.

Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to benzamide and pyrazole derivatives from diverse studies (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Heterocyclic Diversity : The target compound incorporates pyridine and pyrazole rings, whereas analogues like 4d use thiazole cores. Benzothiazole and thiophene groups in highlight alternative heterocyclic strategies.

- Substituent Effects : The methylthio group in the target compound contrasts with electron-withdrawing chloro substituents in 4d , which may alter lipophilicity (ClogP) and bioavailability.

- Molecular Weight : The target compound (353 g/mol) falls within the typical range for drug-like molecules, comparable to 4d (491 g/mol) but heavier than simpler pyrazol-amines (e.g., 229 g/mol in ).

Physicochemical Properties

- Melting Points : Compounds like 4d exhibit defined melting points (178–180°C) , whereas data for the target compound are unavailable.

- Spectral Data : The target compound lacks reported NMR or HRMS data, but analogues such as 4d provide detailed ¹H/¹³C NMR and HRMS validation . Pyrazol-amines in rely on ESIMS for characterization.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, supported by case studies and research findings.

- Molecular Formula : C17H18N4OS

- Molecular Weight : 342.41 g/mol

- CAS Number : 2309340-77-8

The compound exhibits its biological activity primarily through the inhibition of specific kinases and modulation of signaling pathways involved in cancer progression and inflammation. Pyrazole derivatives, including this compound, have been shown to interact with various molecular targets, leading to apoptosis in cancer cells and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

These values indicate that the compound has a promising profile for further development as an anticancer agent.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, which are common among pyrazole derivatives. Inhibition of cyclooxygenase enzymes (COX) has been a primary mechanism through which such compounds exert their effects. Although specific data on this compound's COX inhibition is limited, related pyrazole compounds have shown effective suppression of inflammatory responses in vitro.

Case Studies and Research Findings

Study 1: Anticancer Properties

A study focused on pyrazole-based compounds revealed that derivatives with similar structural motifs to this compound exhibited significant growth inhibition in A549 lung cancer cells with IC50 values ranging from 26 µM to 49.85 µM depending on the specific derivative used .

Study 2: Kinase Inhibition

Research has indicated that pyrazole carboxamide derivatives can inhibit various kinases involved in tumor growth and survival pathways. The binding affinity of these compounds to target proteins is critical for their efficacy . For example, one study reported a binding affinity (Kpym) of for a related pyrazole derivative, indicating strong interactions with its target .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide?

- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

- Step 1 : Formation of the pyridine-pyrazole core via Pd-catalyzed cross-coupling or condensation reactions.

- Step 2 : Introduction of the methylthio group via alkylation or thiolation reagents (e.g., methyl iodide and sodium sulfide).

- Step 3 : Final coupling of the benzamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or acetonitrile .

- Key parameters : Reaction temperature (room temperature to 80°C), solvent choice (DMF for solubility), and base (K₂CO₃ for deprotonation) are critical for yield optimization .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H/¹³C NMR to verify regioselectivity of substitutions (e.g., pyrazole C-H signals at δ 7.2–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme inhibition assays : Measure IC₅₀ values against target kinases or proteases using fluorescence-based substrates.

- Cellular viability assays : MTT or resazurin assays in cancer cell lines to assess cytotoxicity.

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains). Focus on key interactions (e.g., hydrogen bonds with the pyridine nitrogen) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS or AMBER.

- QSAR modeling : Corrogate substituent effects (e.g., methylthio vs. methoxy) on activity using partial least squares (PLS) regression .

Q. How should researchers resolve contradictions between crystallographic data and computational predictions?

- Methodology :

- Re-refinement : Use SHELXL to adjust anisotropic displacement parameters and occupancy rates in X-ray data .

- Cross-validation : Compare experimental electron density maps with DFT-optimized geometries (e.g., Gaussian09).

- Synchrotron data : High-resolution datasets (≤1.0 Å) can resolve ambiguities in hydrogen bonding or torsional angles .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

- Methodology :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity.

- Co-solvent systems : Use cyclodextrins or Cremophor EL® in formulations for pharmacokinetic assays .

- Amorphous solid dispersion : Spray-drying with polymers (e.g., PVP-VA64) to improve dissolution rates .

Q. How can synthetic byproducts or regiochemical isomers be identified and minimized?

- Methodology :

- LC-MS/MS : Detect trace impurities (<0.1%) using tandem mass spectrometry with MRM transitions.

- Reaction monitoring : In-situ IR spectroscopy to track intermediate formation and optimize reaction times .

- Regioselective catalysis : Employ directing groups (e.g., boronic esters) in Suzuki-Miyaura couplings to control substitution patterns .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

- Methodology :

- Assay standardization : Normalize results using reference inhibitors (e.g., staurosporine for kinase assays).

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across labs, accounting for cell-line variability or serum concentration effects .

Q. Why might crystallographic data show discrepancies with NMR-derived conformational models?

- Methodology :

- Solvent effects : Crystal packing forces may stabilize conformations not observed in solution. Compare DMSO-d₆ vs. crystal structures.

- Dynamic effects : Use variable-temperature NMR to assess rotational barriers of the methylthio group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.